Fmoc-2,6-Dimethyl-L-Phenylalanine chemical properties
Fmoc-2,6-Dimethyl-L-Phenylalanine chemical properties
Advanced Synthetic Protocols and Structural Utility in Peptidomimetics
Executive Summary
Fmoc-2,6-Dimethyl-L-Phenylalanine (Fmoc-2,6-Me2-Phe-OH, often abbreviated as Fmoc-Dmp-OH ) is a highly specialized, sterically hindered non-canonical amino acid. It is primarily deployed in drug discovery to engineer proteolytic stability and enforce specific conformational constraints within bioactive peptides.
Unlike standard phenylalanine, the 2,6-dimethyl substitution creates a high-energy barrier to rotation around the
This guide provides a validated roadmap for the integration of Fmoc-2,6-Me2-Phe-OH into peptide sequences, addressing the specific kinetic and thermodynamic hurdles imposed by its unique architecture.
Part 1: Chemical Architecture & Physicochemical Properties
The utility of Fmoc-2,6-Me2-Phe-OH stems from its A(1,3) allylic strain. The methyl groups at the ortho positions create a steric wall that shields both the backbone amide and the carbonyl, necessitating aggressive activation strategies.
Key Chemical Data[1]
| Property | Specification |
| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-2,6-dimethyl-L-phenylalanine |
| Common Abbreviation | Fmoc-Dmp-OH; Fmoc-2,6-Me2-Phe-OH |
| CAS Number | 911813-85-9 |
| Molecular Formula | |
| Molecular Weight | 415.48 g/mol |
| Chirality | L-Isomer (enantiomeric purity is critical; racemization is a risk during activation) |
| Solubility | Soluble in DMF, NMP, DMSO; Poor solubility in DCM/Water |
| Hydrophobicity | High (Increases peptide LogP significantly compared to Phe) |
Part 2: Synthetic Utility in SPPS (The "Application Scientist" Protocol)
The Challenge: The 2,6-dimethyl groups exert massive steric hindrance. Standard carbodiimide couplings (DIC/HOBt) or uronium salts (HBTU) at room temperature will result in <10% coupling efficiency, leading to deletion sequences.
The Solution: We must utilize high-efficiency coupling reagents that generate a more reactive active ester (7-azabenzotriazole) and leverage thermal energy to overcome the activation barrier.
Validated Coupling Protocol
Note: This protocol assumes a standard 0.1 mmol scale. Scale up reagents proportionally.
1. Reagent Selection:
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Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.[2]
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.
-
Solvent: NMP (N-methyl-2-pyrrolidone) is preferred over DMF for hindered couplings due to higher polarity and boiling point.
2. Step-by-Step Workflow:
-
Resin Preparation: Ensure the preceding amine is fully deprotected. A positive Kaiser test is mandatory before starting.
-
Activation (Pre-activation is discouraged):
-
Dissolve Fmoc-2,6-Me2-Phe-OH (4.0 eq) and HATU (3.9 eq) in minimal NMP.
-
Add DIEA (8.0 eq) immediately before adding to the resin. Prolonged activation leads to guanidinium capping.
-
-
Coupling (Microwave Assisted):
-
Temperature: 75°C.
-
Power: 25-30W (maintain constant temp).
-
Time: 10 minutes.
-
Note: If microwave is unavailable, couple at 50°C for 2 hours, replenish reagents, and repeat (Double Couple).
-
-
Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Deprotection of Fmoc-Dmp:
-
The bulky side chain can protect the Fmoc group itself from piperidine attack.
-
Use 20% Piperidine + 0.1M DBU in DMF . The DBU (superbase) accelerates deprotection kinetics.
-
Diagram 1: SPPS Decision Tree for Hindered Residues
This workflow illustrates the logical progression when encountering difficult couplings with Fmoc-Dmp.
Caption: Optimized decision matrix for coupling sterically hindered Fmoc-2,6-Me2-Phe residues.
Part 3: Structural Biology & Pharmacokinetics
1. Conformational Locking (The "Turn" Inducer)
In standard Phenylalanine, the side chain has significant rotational freedom (
-
Effect: This forces the peptide backbone into extended or semi-extended conformations, often destabilizing
-helices but stabilizing -turns or specific receptor-binding pockets (e.g., Opioid receptors and ).
2. Metabolic Stability (Protease Shielding)
Chymotrypsin and related serine proteases cleave peptides at the C-terminus of aromatic residues (Phe, Tyr, Trp). The enzyme requires the aromatic ring to fit into a hydrophobic "S1 pocket."
-
Mechanism: The 2,6-dimethyl groups widen the effective width of the phenyl ring, physically preventing it from entering the protease's S1 pocket.
-
Result: Peptides containing Dmp often exhibit half-lives (
) in serum that are 10-100x longer than their wild-type counterparts.
Diagram 2: Proteolytic Resistance Mechanism
Visualizing how steric bulk prevents enzymatic hydrolysis.
Caption: Mechanism of proteolytic resistance: 2,6-dimethyl groups prevent entry into the protease S1 pocket.
Part 4: References
-
BenchChem. Technical Support Center: D-Phenylalanine Coupling in SPPS. (2025).[3][4][5][6][7] Link
-
Okada, Y., et al. 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides.[8] Bioorganic & Medicinal Chemistry Letters (2001). Link
-
Sigma-Aldrich. Fmoc-2,6-Dimethyl-L-phenylalanine Product Data.Link
-
ResearchGate. Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids. (2022).[2][9] Link
-
MDPI. Conformationally Constrained Peptides | Encyclopedia.[7] (2021).[7] Link
-
AccelaChem. Fmoc-2,6-dimethyl-L-phenylalanine CAS 911813-85-9.[10][11]Link
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- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
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- 7. encyclopedia.pub [encyclopedia.pub]
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- 9. mdpi.com [mdpi.com]
- 10. 50877-46-8,3-Bromo-1-phenyl-1H-pyrazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 11. echemi.com [echemi.com]
